3,5-Dihydroxy-3-methylpentanoate

Description

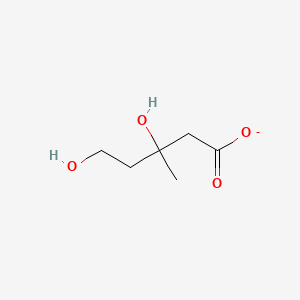

A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H11O4- |

|---|---|

Poids moléculaire |

147.15 g/mol |

Nom IUPAC |

3,5-dihydroxy-3-methylpentanoate |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/p-1 |

Clé InChI |

KJTLQQUUPVSXIM-UHFFFAOYSA-M |

SMILES |

CC(CCO)(CC(=O)[O-])O |

SMILES canonique |

CC(CCO)(CC(=O)[O-])O |

Synonymes |

Acid, Mevalonic Mevalonate Mevalonic Acid |

Origine du produit |

United States |

Enzymatic Steps and Precursors from Acetyl Coa

Acetoacetyl-CoA Formation: Acetyl-CoA Acetyltransferase Activity

The biosynthetic route commences with the condensation of two acetyl-CoA molecules. This reaction is catalyzed by the enzyme Acetyl-CoA acetyltransferase (ACAT), also known as thiolase. wikipedia.orgwikipedia.org The reaction results in the formation of acetoacetyl-CoA and the release of one molecule of coenzyme A. Thiolases are ubiquitous enzymes that play critical roles in various biochemical pathways. wikipedia.org They are broadly categorized into biosynthetic thiolases (EC 2.3.1.9) and degradative thiolases (EC 2.3.1.16). wikipedia.org The enzyme involved in the mevalonate pathway is a biosynthetic thiolase. wikipedia.org

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Synthesis: HMG-CoA Synthase Function

The second step involves another condensation reaction, catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. wikipedia.orgwikipedia.org This enzyme joins the acetoacetyl-CoA formed in the previous step with a third molecule of acetyl-CoA to produce (S)-HMG-CoA. wikipedia.orgnih.gov The mechanism of HMG-CoA synthase involves a critical cysteine residue that acts as a nucleophile, first becoming acetylated by acetyl-CoA and then facilitating the attack on acetoacetyl-CoA to form the final product, HMG-CoA. wikipedia.org This reaction is a key control point in both cholesterol synthesis and the production of ketone bodies. wikipedia.org

Reduction to this compound: HMG-CoA Reductase Mechanism

The final and rate-limiting step in the synthesis of this compound is the reduction of HMG-CoA. wikipedia.orgnih.gov This reaction is catalyzed by the highly regulated enzyme HMG-CoA reductase (HMGCR). wikipedia.orgnih.gov HMGCR mediates a four-electron oxidoreduction, converting the thioester group of HMG-CoA into a primary alcohol. nih.govnih.gov The reaction consumes two molecules of a reducing agent, typically NADPH, to yield (R)-mevalonate and coenzyme A. wikipedia.orgnih.gov The mechanism is complex, proceeding through two proposed intermediates: mevaldyl-CoA and mevaldehyde. nih.gov Due to its role as the committed step in the pathway, HMG-CoA reductase is a major site of metabolic regulation and the pharmacological target for statin drugs. wikipedia.orgnih.gov

Table 1: Key Enzymatic Reactions in this compound Biosynthesis

| Step | Enzyme | Substrates | Products | EC Number |

|---|---|---|---|---|

| 1 | Acetyl-CoA Acetyltransferase (Thiolase) | 2 x Acetyl-CoA | Acetoacetyl-CoA + CoA | 2.3.1.9 wikipedia.org |

| 2 | HMG-CoA Synthase | Acetoacetyl-CoA + Acetyl-CoA | (S)-HMG-CoA + CoA | 2.3.3.10 wikipedia.org |

| 3 | HMG-CoA Reductase | (S)-HMG-CoA + 2 NADPH + 2 H⁺ | (R)-3,5-Dihydroxy-3-methylpentanoate + 2 NADP⁺ + CoA | 1.1.1.34 wikipedia.org |

Stereochemical Aspects of Biosynthesis

The biosynthesis of mevalonate (B85504) is highly stereospecific. The reduction of the planar carbonyl group of HMG-CoA by HMG-CoA reductase exclusively produces the (R)-enantiomer of 3,5-dihydroxy-3-methylpentanoate. wikipedia.orgnih.gov This specific stereoisomer, (3R)-mevalonate, is the biologically active form that is subsequently phosphorylated and processed in the lower mevalonate pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all isoprenoids. wikipedia.orgnih.gov The (S)-enantiomer is not produced in this pathway and is not biologically active in this context. echemi.com

Subcellular Localization of Biosynthetic Machinery

Phosphorylation and Decarboxylation to Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

The conversion of (R)-mevalonate into IPP and DMAPP is a multi-step process that occurs in the cytosol of eukaryotic cells. metwarebio.com This "lower" mevalonate pathway involves a series of phosphorylation reactions followed by a final decarboxylation step. wikipedia.orgnih.gov In eukaryotes, mevalonate undergoes two phosphorylation events at the 5-hydroxyl position before being decarboxylated to produce IPP. wikipedia.org IPP is then isomerized to DMAPP. nih.gov This sequence of reactions requires the sequential action of three key enzymes and the consumption of ATP at each step. nih.gov

The initial step in the lower mevalonate pathway is catalyzed by the enzyme mevalonate kinase (MVK). numberanalytics.comwikipedia.org MVK facilitates the transfer of a phosphate group from ATP to the 5-hydroxyl group of mevalonate, yielding mevalonate-5-phosphate. wikipedia.orgnih.govmdpi.com This phosphorylation is a crucial activation step, preparing the molecule for subsequent enzymatic reactions. chemicalbook.com Mevalonate kinase activity is a key regulatory point in the pathway and has been identified in a wide range of organisms, from bacteria to mammals. chemicalbook.comwikipedia.org

| Enzyme | Substrate | Product | Cofactor |

| Mevalonate Kinase (MVK) | This compound (Mevalonate) | Mevalonate-5-phosphate | ATP |

Following the initial phosphorylation, mevalonate-5-phosphate is further phosphorylated by the enzyme phosphomevalonate kinase (PMVK). nih.govtaylorandfrancis.comwikipedia.org This enzyme catalyzes the transfer of a second phosphate group from another molecule of ATP to the 5-phosphate of mevalonate-5-phosphate, resulting in the formation of mevalonate-5-diphosphate. nih.govmdpi.com PMVK is a member of the GHMP kinase family, which also includes galactokinase, homoserine kinase, and mevalonate kinase. nih.govnih.gov The activity of PMVK is essential for continuing the metabolic cascade towards the production of IPP. nih.gov

| Enzyme | Substrate | Product | Cofactor |

| Phosphomevalonate Kinase (PMVK) | Mevalonate-5-phosphate | Mevalonate-5-diphosphate | ATP |

The final step in the formation of IPP from mevalonate is an ATP-dependent decarboxylation catalyzed by the enzyme mevalonate diphosphate decarboxylase (MDD). nih.govwikipedia.org This enzyme acts on mevalonate-5-diphosphate, removing the carboxyl group as carbon dioxide and yielding isopentenyl diphosphate (IPP). wikipedia.orgnih.gov The reaction involves the phosphorylation of the 3-hydroxyl group of mevalonate-5-diphosphate, forming a reactive intermediate that then undergoes dephosphorylation and decarboxylation. wikipedia.orgresearchgate.net IPP can then be reversibly isomerized to its more reactive electrophilic isomer, dimethylallyl diphosphate (DMAPP), by the enzyme isopentenyl diphosphate isomerase (IDI). nih.govwikipedia.org

| Enzyme | Substrate | Products | Cofactor |

| Mevalonate Diphosphate Decarboxylase (MDD) | Mevalonate-5-diphosphate | Isopentenyl diphosphate (IPP), CO2, ADP, Phosphate | ATP |

| Isopentenyl Diphosphate Isomerase (IDI) | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |

Isoprenoid Biosynthesis from IPP and DMAPP

Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are the universal five-carbon building blocks for the biosynthesis of all isoprenoids. nih.govresearchgate.net These molecules are sequentially condensed in head-to-tail additions to form longer-chain prenyl diphosphates, which are the immediate precursors to the vast array of terpenes and steroids. nih.govnih.gov

Farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, is a key branch-point metabolite in the mevalonate pathway. nih.govnih.gov Its synthesis is catalyzed by farnesyl pyrophosphate synthase (FPPS). nih.govresearchgate.net This enzyme facilitates two sequential condensation reactions. First, it joins one molecule of DMAPP with one molecule of IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP). nih.govillinois.edu Subsequently, FPPS catalyzes the addition of a second molecule of IPP to GPP, yielding the final product, FPP. researchgate.netillinois.edudatapdf.com FPP serves as the precursor for the synthesis of sesquiterpenes, sterols (like cholesterol), dolichols, and farnesylated proteins. nih.gov

| Enzyme | Substrates | Intermediate | Product |

| Farnesyl Pyrophosphate Synthase (FPPS) | DMAPP, IPP | Geranyl pyrophosphate (GPP) | Farnesyl pyrophosphate (FPP) |

Geranylgeranyl pyrophosphate (GGPP) is a 20-carbon isoprenoid that serves as the precursor for diterpenes, carotenoids, and geranylgeranylated proteins. metwarebio.comnih.gov GGPP is synthesized by geranylgeranyl pyrophosphate synthase (GGPPS). researchgate.netnih.gov This enzyme catalyzes the condensation of one molecule of FPP with one molecule of IPP. researchgate.net Alternatively, some GGPPS enzymes can sequentially add three molecules of IPP to one molecule of DMAPP to produce GGPP. oup.com In plants, GGPP synthesis primarily occurs in the plastids and is crucial for the production of compounds like chlorophylls (B1240455) and carotenoids. nih.govnih.gov

| Enzyme | Substrates | Product |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | FPP, IPP | Geranylgeranyl pyrophosphate (GGPP) |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | DMAPP, 3x IPP | Geranylgeranyl pyrophosphate (GGPP) |

Diversification into Essential Biomolecules

The five-carbon units derived from mevalonate, IPP and DMAPP, serve as the foundation for a remarkable diversification process, leading to the synthesis of thousands of essential biomolecules. These products are broadly categorized into sterol and non-sterol isoprenoids, each playing critical roles in cellular structure, function, and signaling. nih.gov

The biosynthesis of sterols, with cholesterol being the most prominent example in animal cells, is a primary downstream application of the mevalonate pathway. creative-proteomics.comnih.gov Cholesterol is an indispensable component of cell membranes, modulating their fluidity and integrity, and serves as the precursor for steroid hormones, bile acids, and vitamin D. nih.govnumberanalytics.com

The synthesis of cholesterol is a multi-stage process that begins with the conversion of mevalonate into IPP and DMAPP. tmv.ac.innumberanalytics.com These five-carbon units undergo a series of head-to-tail condensation reactions. tmv.ac.in First, IPP and DMAPP combine to form the ten-carbon geranyl pyrophosphate (GPP). tmv.ac.in GPP then condenses with another molecule of IPP to produce the 15-carbon farnesyl pyrophosphate (FPP). tmv.ac.in Two molecules of FPP are then joined head-to-head to form the 30-carbon linear molecule, squalene (B77637). merckmillipore.combyjus.com The formation of squalene represents a major commitment of the pathway toward sterol synthesis. youtube.com Squalene subsequently undergoes cyclization to form lanosterol (B1674476), the first sterol intermediate. merckmillipore.combyjus.com A further series of approximately 19 enzymatic reactions are required to convert lanosterol into the final 27-carbon cholesterol molecule. tmv.ac.inmerckmillipore.com The entire process is tightly regulated, primarily through feedback inhibition of the HMG-CoA reductase enzyme by cellular cholesterol levels. byjus.comnih.gov

Coenzyme Q (CoQ), also known as ubiquinone, is a vital component of the mitochondrial electron transport chain, where it functions in cellular respiration and ATP production. wikipedia.orgfrontiersin.org It is a composite molecule consisting of a benzoquinone head and a long isoprenoid tail. wikipedia.org The length of this tail varies among species; in humans, the predominant form is Coenzyme Q10 (CoQ10), which has a tail composed of 10 isoprene (B109036) units. wikipedia.orgreactome.org

The mevalonate pathway is responsible for synthesizing this crucial isoprenoid side chain. wikipedia.orgnih.gov The synthesis begins with the production of farnesyl pyrophosphate (FPP) from mevalonate-derived IPP and DMAPP. researchgate.netresearchgate.net FPP is then further elongated by the addition of more IPP units by a decaprenyl diphosphate synthase enzyme to create the 50-carbon decaprenyl pyrophosphate tail. researchgate.net Meanwhile, the benzoquinone head is synthesized from the amino acids tyrosine or phenylalanine. wikipedia.orgoup.com The final step in CoQ10 biosynthesis is the condensation of the decaprenyl pyrophosphate tail with the benzoquinone precursor, a reaction catalyzed by COQ2. reactome.org Subsequent modifications to the benzoquinone ring result in the final, functional Coenzyme Q10 molecule. reactome.orgresearchgate.net

Dolichols are long-chain, α-saturated polyprenols that play a critical role in the synthesis of glycoproteins. nih.govmdpi.com In their phosphorylated form, dolichol phosphate, they act as lipid carriers for oligosaccharide chains that are assembled in the endoplasmic reticulum and subsequently transferred to nascent polypeptide chains. mdpi.com

The synthesis of dolichols is another branch of the mevalonate pathway that utilizes farnesyl pyrophosphate (FPP) as a key intermediate. nih.govmdpi.com Starting from acetyl-CoA, the pathway proceeds through mevalonate to produce IPP, DMAPP, and subsequently FPP. mdpi.com FPP is then significantly elongated by the sequential addition of numerous IPP molecules, a reaction catalyzed by cis-prenyltransferases. mdpi.com This results in the formation of a very long polyprenol phosphate. The final step involves the saturation of the α-isoprene unit by a polyprenol reductase, which converts the polyprenol into the corresponding dolichol. mdpi.com The rate of dolichol biosynthesis is observed in various tissues, including the liver, spleen, and kidney. nih.gov

The mevalonate pathway also provides essential precursors for the synthesis of other critical non-sterol isoprenoids, including Heme A and the isopentenyl group used to modify transfer RNA (tRNA). nih.gov

Heme A Synthesis: Heme A is a specific type of heme that serves as a prosthetic group for cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain. youtube.com Its synthesis begins with Heme B (protoheme IX), the most common type of heme. youtube.com The modification of Heme B into Heme A requires the attachment of a 15-carbon isoprenoid side chain. youtube.com This side chain is provided by farnesyl pyrophosphate (FPP), an intermediate of the mevalonate pathway. nih.gov The enzyme heme O synthase catalyzes the covalent attachment of the farnesyl group from FPP to a vinyl group on the Heme B molecule, forming Heme O. youtube.comnih.gov Heme O is then further converted to Heme A by the enzyme heme A synthase. youtube.com

Isopentenyl tRNA Production: Certain tRNA molecules, particularly those that recognize codons beginning with uridine, are modified by the addition of an isopentenyl group to an adenosine (B11128) residue adjacent to the anticodon. nih.gov This modification, known as isopentenylation (creating i⁶A), enhances the efficiency and fidelity of protein translation. nih.gov The source of this five-carbon isopentenyl group is dimethylallyl pyrophosphate (DMAPP), one of the two primary five-carbon units produced by the mevalonate pathway. wikipedia.orgnih.gov The enzyme tRNA-isopentenyltransferase catalyzes the transfer of the isopentenyl moiety from DMAPP to the N⁶ position of the specific adenosine residue in the tRNA molecule. nih.gov

Regulation of 3,5 Dihydroxy 3 Methylpentanoate Metabolism

Transcriptional Control Mechanisms

The primary long-term control of the mevalonate (B85504) pathway occurs at the level of gene transcription, dictating the amount of key metabolic enzymes synthesized by the cell. This regulation is primarily orchestrated by a family of transcription factors that respond to intracellular sterol levels and is also influenced by crucial cellular regulators like tumor suppressors.

The transcription of genes encoding enzymes of the mevalonate pathway, including HMG-CoA synthase and HMG-CoA reductase, is chiefly controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). wikipedia.orgnih.govnih.gov SREBP-2 is the master transcriptional regulator specifically dedicated to the synthesis and uptake of cholesterol. frontiersin.orgnih.govresearchgate.net

When intracellular cholesterol levels are low, the SREBP-2 protein, which is initially anchored in the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP), is transported to the Golgi apparatus. researchgate.netyoutube.com In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage, releasing its N-terminal domain. youtube.com This active, soluble fragment then translocates to the nucleus, where it binds to specific DNA sequences known as sterol regulatory elements (SREs) located in the promoter regions of target genes. nih.govresearchgate.net This binding event activates the transcription of genes necessary to restore cellular cholesterol levels, including those for HMG-CoA reductase and the low-density lipoprotein (LDL) receptor. frontiersin.orgwikipedia.org

Conversely, when ER cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of SCAP to another ER-resident protein called Insulin-induced gene (Insig). researchgate.netyoutube.com This SCAP-Insig interaction retains the SREBP-2/SCAP complex within the ER, preventing its transport to the Golgi and subsequent activation, thereby shutting down the transcription of mevalonate pathway genes. researchgate.netyoutube.compnas.org

Table 1: Key Proteins in SREBP-Mediated Transcriptional Regulation

| Protein | Function | Cellular Location |

| SREBP-2 | Master transcription factor for cholesterol synthesis. frontiersin.orgnih.gov | Endoplasmic Reticulum, Golgi, Nucleus |

| SCAP | Sterol sensor; escorts SREBP-2 from ER to Golgi. researchgate.netpnas.org | Endoplasmic Reticulum, Golgi |

| Insig | ER retention protein; binds SCAP in high-sterol conditions. researchgate.netyoutube.com | Endoplasmic Reticulum |

The tumor suppressor protein p53 has been identified as a significant repressor of the mevalonate pathway, a function that contributes to its role in preventing tumorigenesis. nih.govresearchgate.netcornell.edu Wild-type p53 exerts its inhibitory effect not by directly binding to mevalonate pathway gene promoters, but through an indirect mechanism involving SREBP-2. nih.gov

Research has demonstrated that p53 transcriptionally activates the gene for the ABCA1 cholesterol transporter. nih.govresearchgate.net The ABCA1 protein facilitates the efflux of cellular cholesterol, leading to lower intracellular sterol levels. This reduction in sterols is thought to indirectly suppress the proteolytic maturation of SREBP-2, thus leading to a coordinated downregulation of the entire mevalonate pathway gene expression program. nih.gov This repressive action is a critical component of p53-mediated tumor suppression, particularly in liver cancer. nih.govcornell.edu Consequently, cancer cells with a loss of p53 function often exhibit an upregulation of the mevalonate pathway, which supports their proliferation and survival under metabolic stress. aacrjournals.org

Table 2: p53-Mediated Regulation of the Mevalonate Pathway

| Component | Role in Pathway Regulation | Mechanism |

| p53 | Represses mevalonate pathway transcription. nih.govresearchgate.net | Transcriptionally induces the ABCA1 gene. nih.gov |

| ABCA1 | Cholesterol transporter. nih.gov | Reduces intracellular sterol levels, leading to decreased SREBP-2 activation. nih.gov |

| SREBP-2 | Master transcriptional activator. nih.gov | Maturation and activity are indirectly inhibited by p53/ABCA1 axis. nih.gov |

Post-Translational Regulation of Key Enzymes

To allow for rapid adjustments to changing metabolic conditions, the mevalonate pathway is also subject to acute, short-term control through post-translational modifications of its key enzymes. frontiersin.orgnih.gov These mechanisms, which primarily target HMG-CoA reductase, can swiftly alter enzyme activity or stability without requiring new gene transcription or protein synthesis.

The catalytic activity of HMG-CoA reductase is directly regulated by reversible phosphorylation. nih.govresearchgate.net The enzyme is inactivated upon phosphorylation. nih.govnih.gov A primary kinase responsible for this modification is the AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govresearchgate.netyoutube.com

Table 3: Regulation of HMG-CoA Reductase by Phosphorylation

| Component | Type | Action | Outcome |

| AMPK | Protein Kinase | Phosphorylates HMG-CoA Reductase. nih.govnih.gov | Inactivation of HMG-CoA Reductase. researchgate.net |

| HMG-CoA Reductase | Enzyme | Is phosphorylated at Ser872. nih.gov | Catalytic activity is inhibited. nih.gov |

| HMG-CoAR Phosphatase | Protein Phosphatase | Dephosphorylates HMG-CoA Reductase. researchgate.net | Activation of HMG-CoA Reductase. researchgate.net |

In addition to transcriptional repression, high levels of sterols trigger the rapid degradation of existing HMG-CoA reductase protein. nih.govresearchgate.net This process is mediated by the ubiquitin-proteasome system in a mechanism known as ER-associated degradation (ERAD). nih.govnih.govresearchgate.net

When sterol levels, particularly lanosterol (B1674476) or oxysterols, rise in the ER membrane, they induce a conformational change in HMG-CoA reductase that promotes its binding to the Insig proteins. pnas.orgnih.govpnas.org This binding event recruits specific membrane-bound E3 ubiquitin ligases, which then attach ubiquitin chains to the reductase enzyme. nih.govpnas.org A complex interplay of several E3 ligases, including gp78, TRC8, Hrd1, and RNF145, orchestrates this ubiquitination. nih.govpnas.orgnih.gov The polyubiquitinated HMG-CoA reductase is then recognized and extracted from the ER membrane and degraded by the cytosolic 26S proteasome. researchgate.netnih.gov This sterol-accelerated degradation can dramatically shorten the half-life of the reductase protein, providing a swift and powerful mechanism to curtail mevalonate production. researchgate.net

Table 4: Key Proteins in the Ubiquitination and Degradation of HMG-CoA Reductase

| Protein | Class | Role |

| Insig-1 / Insig-2 | ER Membrane Protein | Senses sterols and mediates the binding of HMGCR to E3 ligases. nih.govpnas.org |

| gp78 (AMFR) | E3 Ubiquitin Ligase | Binds Insig-1 and ubiquitinates HMGCR. nih.govpnas.org |

| TRC8 | E3 Ubiquitin Ligase | Mediates HMGCR ubiquitination with both Insig-1 and Insig-2. nih.govpnas.org |

| RNF145 | E3 Ubiquitin Ligase | Sterol-responsive ligase that is recruited to HMGCR via Insigs. nih.gov |

| Hrd1 | E3 Ubiquitin Ligase | Partially regulates HMGCR in the absence of RNF145 and gp78. nih.gov |

Sumoylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein, has emerged as another layer of post-translational control within the mevalonate pathway. pnas.org Research in the nematode Caenorhabditis elegans has shown that HMG-CoA synthase (HMGS-1), the enzyme that produces the substrate for HMG-CoA reductase, is regulated by this modification. pnas.org

The sumoylation of HMGS-1 is an age-dependent process that is dynamically balanced by the activity of a specific SUMO protease called ULP-4. pnas.org The expression and cellular localization of ULP-4 are themselves regulated by age, shifting from the cytoplasm to the mitochondria. pnas.org This spatiotemporal control of ULP-4 activity fine-tunes the sumoylation state of HMGS-1, thereby orchestrating the activity of the mevalonate pathway in alignment with the organism's age and metabolic needs. pnas.org This discovery points to a conserved regulatory node that could be targeted to modulate metabolic processes during aging. pnas.org

Table 5: Regulation of HMG-CoA Synthase by Sumoylation

| Component | Class | Role |

| HMGS-1 | Enzyme | Target of age-dependent sumoylation. pnas.org |

| SUMO | Protein Modifier | Covalently attached to HMGS-1. pnas.org |

| ULP-4 | SUMO Protease | Reverses HMGS-1 sumoylation. pnas.org |

Allosteric Regulation and Feedback Inhibition by Downstream Metabolites

The catalytic activity of enzymes within the mevalonate pathway is finely tuned by its end-products through allosteric regulation and feedback inhibition. This mechanism allows the cell to efficiently control the flux of metabolites through the pathway, preventing the unnecessary expenditure of energy and the accumulation of intermediates. A primary control point is the phosphorylation of mevalonate, the precursor to 3,5-dihydroxy-3-methylpentanoate.

Mevalonate kinase (MVK), the enzyme responsible for phosphorylating mevalonate, is a key site of feedback regulation. acs.orgnih.gov Downstream isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranyl pyrophosphate (GPP), act as allosteric inhibitors of MVK. acs.orgchemicalbook.com These molecules, synthesized further down the pathway, signal that the cell has a sufficient supply of isoprenoids, thus inhibiting an early committed step to conserve resources.

Structural and biochemical studies have elucidated the mechanism of this inhibition. For instance, farnesyl thiodiphosphate (FSPP), a stable analog of FPP, has been shown to compete with the co-substrate ATP for binding to mevalonate kinase. acs.org The binding site for the inhibitor overlaps with the ATP binding site; the phosphate (B84403) group of the inhibitor occupies a similar position to the β-phosphate of ATP, while the isoprenoid chain overlaps with the adenosine (B11128) portion of ATP. acs.org This competitive binding effectively blocks the enzyme's catalytic activity.

The sensitivity of mevalonate kinase to feedback inhibition varies significantly across different organisms. Human MVK demonstrates high sensitivity to inhibition by FPP. acs.org In contrast, some archaeal MVKs, such as those from Methanosarcina mazei, Methanosaeta concilii, and Methanocella paludicola, are notably resistant to feedback inhibition by downstream products including FPP, GPP, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP). nih.govmicrobiologyresearch.org This resistance suggests different regulatory strategies for isoprenoid biosynthesis in these organisms.

Mutagenesis studies on human mevalonate kinase have identified specific amino acid residues that are critical for this feedback regulation. For example, mutations at positions Threonine 104 (T104) and Isoleucine 196 (I196) can significantly decrease the enzyme's sensitivity to FPP, highlighting the importance of these residues in forming the allosteric binding pocket. acs.org

Table 1: Allosteric Regulators of Mevalonate Kinase

| Inhibitor | Enzyme Target | Type of Regulation |

|---|---|---|

| Farnesyl pyrophosphate (FPP) | Mevalonate Kinase (MVK) | Feedback Inhibition |

| Geranyl pyrophosphate (GPP) | Mevalonate Kinase (MVK) | Feedback Inhibition |

| Diphosphomevalonate | Mevalonate Kinase (MVK) (Class II) | Feedback Inhibition |

Cross-Talk with Other Cellular Signaling Pathways

Oncogenic signaling pathways, in particular, have been shown to upregulate the mevalonate pathway to support rapid cell growth and division. researchgate.netscispace.com The PI3K/AKT/mTOR signaling cascade, frequently activated in cancer, can enhance the expression and activity of mevalonate pathway enzymes. frontiersin.org One mechanism by which it achieves this is through the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are the primary transcription factors controlling the genes of the mevalonate pathway. scispace.comfrontiersin.org The AKT protein kinase can also increase the stability of SREBP proteins, further promoting the synthesis of mevalonate pathway metabolites. frontiersin.org

The RAS/MAPK pathway is another critical signaling network that intersects with mevalonate metabolism. The function of RAS proteins is dependent on a post-translational modification called prenylation, which involves the attachment of isoprenoid lipids like farnesyl pyrophosphate. nih.gov By supplying these essential lipids, the mevalonate pathway directly enables RAS signaling. Consequently, inhibiting the mevalonate pathway can dampen the activity of the RAS/MAPK cascade by preventing the proper localization and function of RAS proteins. nih.gov This inhibition can lead to downstream effects, including the downregulation of DNA methyltransferase 1 (DNMT1), linking metabolism to epigenetic regulation. nih.gov

Furthermore, the tumor suppressor protein p53 has been shown to interact with SREBPs, establishing a feedback loop where mutant p53 can enhance mevalonate pathway activity, thereby promoting conditions favorable for tumor growth. frontiersin.org The regulation of the mevalonate pathway is also vital for the proper function of the immune system. In T cells, the production of mevalonate-derived metabolites is tightly controlled and is essential for their development, differentiation, and effector functions. nih.govnih.gov This highlights the broad physiological importance of the regulatory networks governing the metabolism of this compound.

Table 2: Interacting Signaling Pathways and Their Effect on Mevalonate Metabolism

| Signaling Pathway | Key Proteins | Effect on Mevalonate Pathway |

|---|---|---|

| PI3K/AKT/mTOR | PI3K, AKT, mTOR, SREBP | Upregulation of enzyme expression and activity |

| RAS/MAPK | RAS, RAF, MEK, ERK | Dependent on pathway products (isoprenoids) for protein prenylation |

| p53 Signaling | p53, SREBP | Can increase pathway activity (mutant p53) |

Biological Roles and Interplay with Cellular Processes

Role in Protein Prenylation

One of the most critical functions of the mevalonate (B85504) pathway is to synthesize the isoprenoid lipids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.net These molecules serve as lipid attachments for a post-translational modification process called protein prenylation. mdpi.comcreative-proteomics.com This process is essential for the proper function of a large number of proteins, targeting them to cellular membranes and enabling their participation in signaling cascades. mdpi.comnih.gov

A major class of proteins that undergo prenylation are the small GTP-binding proteins, or small GTPases, which act as molecular switches in a multitude of cellular processes. researchgate.netcytoskeleton.com Key subfamilies of these GTPases, including Ras, Rho, Rac, and Rab, are dependent on prenylation for their function. researchgate.netnih.govnih.gov

Ras Superfamily: These proteins are critical regulators of cell proliferation, differentiation, and survival. cytoskeleton.comnih.gov Ras proteins are typically farnesylated, a process that attaches a 15-carbon farnesyl group derived from FPP. researchgate.netcytoskeleton.com

Rho and Rac Subfamilies: These GTPases are central to regulating the actin cytoskeleton, cell morphology, motility, and cell cycle progression. nih.govresearchgate.net They are primarily modified by the attachment of a 20-carbon geranylgeranyl group from GGPP. researchgate.netnih.gov

Rab Subfamily: This is the largest family of small GTPases, and they are master regulators of vesicular trafficking, including processes like autophagosome formation and fusion. researchgate.netresearchgate.net Most Rab proteins are geranylgeranylated, which is crucial for their role in guiding vesicles to their correct destinations within the cell. nih.govresearchgate.net

Inhibition of the mevalonate pathway leads to a decrease in the available pools of FPP and GGPP, resulting in reduced prenylation of these small GTPases. mdpi.com

The covalent attachment of the hydrophobic isoprenoid tail anchors the otherwise soluble GTPases to cellular membranes, such as the plasma membrane and the membranes of various organelles. mdpi.comnih.govcytoskeleton.com This localization is an absolute prerequisite for their biological activity, as it places them in proximity to their upstream activators and downstream effectors. cytoskeleton.comresearchgate.net

Without prenylation, small GTPases like Ras and Rho remain in the cytosol and are unable to participate in their respective signaling pathways. cytoskeleton.comresearchgate.net For instance, the farnesylation of Ras is essential for its role in transmitting signals that drive cell proliferation. cytoskeleton.com Similarly, the geranylgeranylation of Rho and Rac proteins is necessary for their effects on cytoskeletal organization and cell movement. researchgate.net The proper membrane targeting of Rab GTPases is also entirely dependent on prenylation, without which the intricate system of vesicle transport within the cell would collapse. nih.govresearchgate.net

Table 1: Prenylation of Small GTPases and Functional Consequences

| GTPase Subfamily | Primary Isoprenoid Group | Key Functions | Impact of Impaired Prenylation |

|---|---|---|---|

| Ras | Farnesyl Pyrophosphate (FPP) | Cell proliferation, differentiation, survival. cytoskeleton.comnih.gov | Cytosolic retention, inability to activate proliferation signals. cytoskeleton.com |

| Rho | Geranylgeranyl Pyrophosphate (GGPP) | Cytoskeletal organization, cell morphology, motility. nih.govresearchgate.net | Loss of cytoskeletal regulation, impaired cell movement. researchgate.net |

| Rac | Geranylgeranyl Pyrophosphate (GGPP) | Actin dynamics, cell adhesion, proliferation. nih.gov | Disrupted actin structures, reduced cell adhesion and proliferation. nih.gov |

| Rab | Geranylgeranyl Pyrophosphate (GGPP) | Vesicular trafficking, autophagy. researchgate.netresearchgate.net | Defective vesicle transport, inhibition of autophagic flux. nih.govresearchgate.net |

Influence on Cellular Growth and Proliferation

Through its role in prenylating key signaling proteins, the mevalonate pathway is intrinsically linked to the regulation of cellular growth and proliferation. nih.govcreative-proteomics.comnih.gov The activity of Ras and Rho family GTPases, which are critical drivers of the cell cycle and cell growth, is dependent on isoprenoids derived from mevalonate. researchgate.netnih.gov

Inhibition of the mevalonate pathway has been shown to reduce cell proliferation and can lead to cell growth arrest. nih.govmdpi.com This effect is largely attributed to the lack of prenylated proteins required for cell cycle progression. creative-proteomics.com Conversely, an active mevalonate pathway supports cell proliferation by ensuring a steady supply of these essential modified proteins. nih.gov Research has also indicated that the mevalonate pathway not only supports proliferation but also promotes the uptake of nutrients like glucose and amino acids, which are necessary for cell growth. nih.gov Interestingly, while inhibiting this anabolic pathway would be expected to decrease cell size, some studies have observed an increase in cell size and cellular protein density, a paradoxical effect linked to the pathway's role in autophagy. nih.govscienceopen.com

Modulation of Autophagy and Proteostasis

Recent research has uncovered a crucial role for the mevalonate pathway in regulating autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular health (proteostasis). nih.govnih.gov The pathway influences autophagic flux, particularly through the geranylgeranylation of the small GTPase RAB11. nih.govnih.govnih.gov

RAB11 is involved in the transport of vesicles and is required for the maturation of autophagosomes, the double-membraned structures that engulf cellular components destined for degradation. nih.govnih.gov Inhibition of the mevalonate pathway leads to reduced RAB11 geranylgeranylation, which in turn impairs basal autophagic flux. nih.govnih.gov This disruption of autophagy can lead to an accumulation of damaged cellular components, impairing proteostasis and contributing to a cellular state resembling senescence, characterized by decreased proliferation and increased cell size. nih.govnih.gov Other Rab GTPases, such as Rab7, which are involved in the fusion of autophagosomes with lysosomes, also require prenylation, further highlighting the pathway's importance in maintaining the entire autophagic process. researchgate.net A severe reduction in protein prenylation has been associated with defective autophagy, which can trigger inflammasome activation and subsequent cell death. mdpi.com

Integration into Branched-Chain Amino Acid Biosynthesis (in specific organisms)

While the primary role of the mevalonate pathway in eukaryotes is the synthesis of isoprenoids, the metabolic networks in some organisms show connections to amino acid biosynthesis. The biosynthesis of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine is a pathway found in bacteria, archaea, fungi, and plants, but not in mammals. nih.govresearchgate.net

The direct integration of 3,5-dihydroxy-3-methylpentanoate into BCAA synthesis is not a canonical pathway. However, the precursors for both pathways can overlap. For example, the synthesis of BCAAs begins with precursors from central metabolism, such as pyruvate, which is also a precursor for acetyl-CoA, the starting molecule for the mevalonate pathway. researchgate.netkegg.jp In some microorganisms, intermediates of amino acid metabolism can be used to produce various chemicals, including branched-chain diols. nih.gov For instance, the intermediate (2R, 3R)-2,3-dihydroxy-3-methyl-pentanoate is a compound found in the proposed BCAA biosynthesis pathway in the fungus Mortierella alpina. researchgate.net This indicates that while not a direct universal integration, the metabolic pathways for isoprenoid and BCAA synthesis are interconnected through shared precursors and enzymatic capabilities in certain organisms.

Contribution to Cell Differentiation and Development

The mevalonate pathway and its products are essential for normal embryonic development and cell differentiation. nih.gov The pathway's role in producing isoprenoids for protein prenylation is critical for the signaling events that guide these complex processes. creative-proteomics.com

Studies have shown that the mevalonate pathway is indispensable for early embryonic milestones. For example, it is essential for the formation of the primitive streak, a key structure that establishes the embryo's body plan during gastrulation. phys.orgsciencedaily.com This function has been linked to the farnesylation of lamin-B, a nuclear protein. phys.orgsciencedaily.com Inhibition of the mevalonate pathway can halt embryonic development. phys.org

Furthermore, the pathway plays a role in the specification and differentiation of various cell lineages. Research in zebrafish has revealed that inhibiting the mevalonate pathway, specifically the geranylgeranylation branch, promotes the specification of tendon progenitors by modulating Rac GTPase activity. nih.gov The pathway is also involved in the development and survival of brown adipocytes, with its inhibition suppressing their differentiation. researchgate.net These findings underscore the fundamental importance of a functional mevalonate pathway in orchestrating the complex cellular decisions involved in development and differentiation. nih.govnih.gov

Table 2: Summary of Biological Roles

| Biological Process | Key Mediator(s) / Product(s) | Cellular Outcome |

|---|---|---|

| Protein Prenylation | FPP, GGPP | Enables membrane localization and activity of proteins like Ras, Rho, and Rab. mdpi.comresearchgate.net |

| Cellular Proliferation | Prenylated Ras and Rho GTPases | Supports cell cycle progression and growth. nih.govnih.gov |

| Autophagy | Geranylgeranylated RAB11 | Regulates basal autophagic flux and maintains proteostasis. nih.govnih.govnih.gov |

| Cell Differentiation | Prenylated Rac, Lamin-B | Regulates specification of cell lineages (e.g., tendon) and key developmental events. nih.govphys.org |

| Embryonic Development | Farnesylated Lamin-B | Essential for primitive streak formation and overall embryonic progression. phys.orgsciencedaily.com |

Analytical Methodologies for Research on 3,5 Dihydroxy 3 Methylpentanoate and Its Metabolites

Chromatographic and Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 3,5-dihydroxy-3-methylpentanoate and other intermediates of the mevalonate (B85504) pathway. uni-bayreuth.de This powerful combination allows for the separation of complex biological mixtures and the sensitive detection and identification of individual components.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying known metabolites. nih.govmdpi.com In targeted metabolomics, specific precursor-to-product ion transitions for this compound and other pathway intermediates are monitored, enabling accurate quantification even at low concentrations in complex biological matrices. nih.govmcdb.ca High-resolution mass spectrometers, such as the Orbitrap, provide highly accurate mass measurements, which further aids in the confident identification of metabolites. nih.govfrontiersin.org

Recent studies have demonstrated the utility of LC-MS methods for analyzing mevalonate pathway metabolites in various organisms. For instance, an optimized LC-ToF-MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry) method was developed for the quantitative analysis of mevalonate pathway intermediates in engineered E. coli. nih.gov This method highlighted the importance of tailored extraction protocols to ensure the retention and accurate measurement of these key metabolites. nih.gov Furthermore, LC-MS/MS has been instrumental in targeted metabolomics studies to investigate the broader methylation pathways, which are biochemically linked to the mevalonate pathway. nih.gov

Interactive Table 1: LC-MS Parameters for Mevalonate Pathway Metabolite Analysis

| Parameter | Setting | Rationale |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) | HILIC is often preferred for polar compounds like this compound. RP can be used with derivatization. mdpi.com |

| Ionization Mode | Negative or Positive Electrospray Ionization (ESI) | The choice depends on the specific metabolite and its ability to gain or lose a proton. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, ToF) | QqQ is ideal for targeted quantification (MRM mode). mcdb.ca High-resolution instruments provide accurate mass for identification. nih.govnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan | MRM is used for targeted quantification. Full scan is used for untargeted or discovery metabolomics. |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govyoutube.com For non-volatile compounds like this compound, a derivatization step, typically silylation, is required to increase their volatility for GC analysis. nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against extensive libraries for compound identification. uni-bayreuth.de

GC-MS has been widely applied in metabolomics to profile a broad range of small molecules, including organic acids, amino acids, and sugars, which are central to cellular metabolism. nih.gov In the context of the mevalonate pathway, GC-MS can be used to analyze this compound and other intermediates after appropriate derivatization. uni-bayreuth.deresearchgate.net This technique is particularly useful for identifying and quantifying volatile metabolites that may be produced by organisms through pathways connected to mevalonate metabolism. frontiersin.org For example, GC-MS has been instrumental in identifying volatile compounds in various biological systems, from bacteria to plants. frontiersin.orgfrontiersin.org

Interactive Table 2: GC-MS Analysis of this compound (as a derivative)

| Step | Description | Key Considerations |

| Sample Preparation | Extraction of metabolites from the biological matrix. | Choice of solvent is critical for efficient extraction. |

| Derivatization | Chemical modification to increase volatility (e.g., trimethylsilylation). nih.gov | Reaction conditions must be optimized for complete derivatization. |

| GC Separation | Separation of derivatized metabolites on a capillary column. | The temperature program is optimized to resolve closely eluting peaks. |

| MS Detection | Ionization (typically Electron Ionization - EI) and mass analysis. | EI produces characteristic fragmentation patterns for library matching. uni-bayreuth.de |

Isotope Tracing Techniques for Metabolic Flux Analysis

Isotope tracing is a powerful methodology used to delineate metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. nih.govnih.gov By introducing isotopically labeled substrates into a biological system, researchers can track the incorporation of the label into downstream metabolites, providing a dynamic view of metabolic activity. medchemexpress.commdpi.com

Stable isotope labeling, most commonly using ¹³C-labeled glucose or acetate, is a key technique for metabolic flux analysis (MFA) of the mevalonate pathway. metwarebio.com The incorporation of ¹³C into this compound and other pathway intermediates can be precisely measured using mass spectrometry. youtube.com This data, when integrated with metabolic network models, allows for the calculation of fluxes through the various enzymatic steps of the pathway. nih.govmdpi.com

These studies provide invaluable information on how metabolic flux is redirected under different physiological or pathological conditions. nih.gov For example, stable isotope tracing can reveal how cancer cells upregulate the mevalonate pathway to support their growth. metwarebio.com The analysis of mass isotopomer distributions in metabolites provides detailed insights into the relative contributions of different carbon sources and converging metabolic routes. nih.gov

Historically, radioisotope labeling, particularly with ¹⁴C, played a pivotal role in elucidating the fundamental steps of the mevalonate pathway. nih.gov While less common now due to safety considerations and the advancements in stable isotope analysis, radiotracers are still valuable for specific applications in pathway tracing. carewellpharma.in

In early studies, rats were administered with specifically ¹⁴C-labeled mevalonic acid to trace its metabolic fate. nih.gov The distribution of ¹⁴C in excreted hydroxybutyric acid confirmed the conversion of mevalonate to hydroxymethylglutaryl-CoA via a shunt pathway. nih.gov These experiments were crucial in establishing the interconnectedness of the mevalonate pathway with other metabolic routes. nih.gov

Spectroscopic Methods (e.g., NMR) for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and dynamics of molecules in solution. bris.ac.uk For this compound, ¹H and ¹³C NMR can confirm its chemical structure and provide insights into its conformation. nih.govmcdb.causbio.net

NMR is also invaluable for studying enzyme-substrate interactions. For instance, NMR has been used to investigate the binding of mevalonate to enzymes in the mevalonate pathway, such as mevalonate kinase. nih.govosti.gov By observing changes in the NMR signals of the ligand or the protein upon binding, researchers can identify the specific atoms involved in the interaction and gain a deeper understanding of the catalytic mechanism. nih.govosti.gov Furthermore, NMR has been utilized in in-vitro assays with ¹³C-labeled substrates to follow the enzymatic transformations within biosynthetic pathways related to mevalonate. bris.ac.uk

Enzyme Activity Assays (e.g., HMG-CoA Reductase Activity)

Several methods are employed to quantify HMG-CoA reductase activity, each with distinct advantages and limitations. The most common approaches involve spectrophotometry and chromatography.

Spectrophotometric Assays: A widely used method is the spectrophotometric assay, which measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA. sigmaaldrich.comsigmaaldrich.comassaygenie.com This assay is relatively simple and can be adapted for high-throughput screening of potential inhibitors or activators in a 96-well plate format. sigmaaldrich.comassaygenie.com Commercial kits are available that provide the necessary reagents, including the HMG-CoA reductase catalytic domain, HMG-CoA substrate, and NADPH cofactor. sigmaaldrich.comassaygenie.com The activity is calculated based on the rate of NADPH consumption.

Chromatographic Assays: For more detailed and sensitive analysis, High-Performance Liquid Chromatography (HPLC) methods have been developed. A reverse-phase HPLC method allows for the simultaneous monitoring of the substrate (HMG-CoA), cofactor (NADPH), and products (mevalonate, Coenzyme A) in a single run without extensive sample pretreatment. nih.gov This provides a comprehensive view of the enzymatic reaction. nih.gov Conventional methods have also utilized radioisotope-based assays and mass spectrometry coupled to chromatography, which offer high sensitivity but can be more complex and time-consuming. nih.gov

The table below outlines the key components and principles of a typical HMG-CoA reductase activity assay kit.

Multi-Omics Integration for Pathway Interpretation (Transcriptomics, Proteomics, Metabolomics)

A comprehensive understanding of the mevalonate pathway and the role of this compound requires a systems-level approach. Integrating multiple "omics" disciplines—transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the complex regulatory networks and functional consequences of pathway modulation. nih.govnih.gov This multi-omics approach allows researchers to move beyond the analysis of isolated components and interpret the pathway as an integrated biological system. nih.gov

Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in a cell or organism. In the context of the mevalonate pathway, transcriptomic analyses can reveal how the expression of genes encoding pathway enzymes and regulatory proteins changes in response to stimuli, such as treatment with statins. creative-proteomics.comnih.gov For instance, studies have shown that inhibiting the mevalonate pathway can lead to the downregulation of genes involved in cholesterol synthesis, such as HMGCR (encoding HMG-CoA reductase), and other related metabolic processes. nih.gov Sterol regulatory element-binding proteins (SREBPs) are key transcription factors that regulate the expression of these genes in response to cellular cholesterol levels. creative-proteomics.com

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. While transcriptomics indicates the potential for protein synthesis, proteomics measures the actual protein products. In mevalonate pathway research, proteomic analyses can quantify the levels of enzymes like HMG-CoA reductase and assess post-translational modifications, such as farnesylation and geranylgeranylation, which are crucial for the function of many signaling proteins like Ras and Rho. creative-proteomics.comthermofisher.com

Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Metabolomics directly captures the biochemical activity and phenotype resulting from genetic and environmental influences. Analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to measure the levels of this compound and other key intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). creative-proteomics.comnih.gov This allows for a direct assessment of the metabolic flux through the pathway and the impact of its inhibition. nih.gov

Integration for Pathway Interpretation: The true power of multi-omics lies in the integration of these data layers. By combining transcriptomic, proteomic, and metabolomic data, researchers can build a more complete picture of pathway regulation. For example, a study might observe that statin treatment downregulates the HMGCR gene (transcriptomics), leading to reduced levels of the HMG-CoA reductase protein (proteomics), which in turn causes an accumulation of HMG-CoA and a depletion of mevalonate and downstream isoprenoids (metabolomics). nih.gov This integrated approach can reveal complex feedback loops and cross-talk between the mevalonate pathway and other cellular processes, providing crucial insights for drug development and disease research. nih.govcreative-proteomics.com

The table below summarizes the contribution of each omics layer to the analysis of the mevalonate pathway.

Molecular and Cellular Investigations of Pathway Modulation

In Vitro Studies in Cell Lines

Cell line models have been instrumental in dissecting the intricate effects of mevalonate (B85504) pathway modulation. These studies provide a controlled environment to analyze the direct consequences of inhibiting or genetically altering key components of this pathway.

Effects of Pathway Modulators (e.g., Enzyme Inhibitors, Genetic Manipulations) on Metabolic Flux

Inhibition of the mevalonate pathway, primarily through statins that target HMG-CoA reductase (HMGCR), the rate-limiting enzyme, significantly impacts metabolic flux. wikipedia.orgnih.govwikipedia.org This inhibition leads to a depletion of mevalonate and its downstream derivatives, including isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). wikipedia.orgresearchgate.net

Studies in various cancer cell lines, including breast and brain cancer, have demonstrated that treatment with statins like cerivastatin, pitavastatin, and fluvastatin (B1673502) potently inhibits cell proliferation. nih.gov This anti-proliferative effect can be rescued by the addition of mevalonate or GGPP, confirming that the primary impact is through the mevalonate pathway. nih.govnih.gov Furthermore, genetic knockdown of geranylgeranyl pyrophosphate synthetase-1 (GGPPS-1), an enzyme downstream of mevalonate, also induces significant cell death and reduces tumor growth in vivo, highlighting the critical role of the GGPP branch of the pathway. nih.gov

In some cancer cells, a dysregulated mevalonate pathway is a key determinant of their sensitivity to statin-induced apoptosis. ashpublications.org Sensitive multiple myeloma cells, for instance, fail to exhibit the typical feedback response of upregulating HMGCR and HMG-CoA synthase 1 (HMGCS1) upon statin treatment, making them more susceptible to the drug's effects. ashpublications.org

The metabolic reprogramming in cancer cells often involves an increased reliance on the mevalonate pathway. frontiersin.orgnih.gov This dependency makes them particularly vulnerable to pathway inhibitors. The inhibition of this pathway not only affects cholesterol synthesis but also the production of non-sterol isoprenoids essential for various cellular processes. nih.gov

Table 1: Effects of Mevalonate Pathway Modulators on Metabolic Flux in Cancer Cell Lines

| Cell Line | Modulator | Effect | Rescue Agent | Reference |

|---|---|---|---|---|

| Human Breast and Brain Cancer Cells | Cerivastatin, Pitavastatin, Fluvastatin | Anti-proliferative, Autophagy induction | Mevalonate, GGPP | nih.gov |

| U87 Glioblastoma Cells | GGPPS-1 Knockdown | Induced cell autophagy and death, Reduced tumor growth | - | nih.gov |

| Multiple Myeloma Cells | Lovastatin | Apoptosis in sensitive cells with dysregulated pathway | - | ashpublications.org |

| Gastric Cancer Cells | Simvastatin | Antiproliferative | Mevalonolactone, FPP, GGPP | spandidos-publications.com |

Analysis of Protein Prenylation Levels

A crucial function of the mevalonate pathway is the synthesis of FPP and GGPP, which serve as lipid attachments for a wide range of proteins in a process called prenylation. wikipedia.orgresearchgate.netcreative-proteomics.com This post-translational modification is essential for the proper localization and function of many signaling proteins, including small GTPases like Ras and Rho. creative-proteomics.comnih.govnih.gov

Inhibition of the mevalonate pathway by statins or other inhibitors directly reduces the cellular pool of FPP and GGPP, leading to decreased protein prenylation. wikipedia.orgnih.gov This can be observed through various analytical techniques, such as monitoring the electrophoretic mobility shift of unprenylated proteins, analyzing their subcellular localization, or through metabolic labeling with radioactive precursors like [3H]mevalonic acid. nih.govresearchgate.netspringernature.com

For example, in T-cells, the deletion of HMGCR leads to cell death, which can be rescued by the addition of mevalonate or GGPP, but not cholesterol. nih.gov This indicates that the essential role of the mevalonate pathway in T-cell survival is primarily through protein prenylation rather than cholesterol synthesis. nih.gov Similarly, in human lymphoblasts and myeloma cells, statin-induced apoptosis is associated with defective membrane localization of Ras and RhoA due to altered prenylation. oup.com

The two main types of prenylation are farnesylation (attachment of a 15-carbon farnesyl group) and geranylgeranylation (attachment of a 20-carbon geranylgeranyl group). creative-proteomics.com Different proteins are substrates for either farnesyltransferase (FTase) or geranylgeranyltransferases (GGTases). frontiersin.org The inhibition of these enzymes with specific inhibitors (FTIs and GGTIs) has been a key strategy in cancer research to probe the function of prenylated proteins. nih.gov

Table 2: Methods for Analyzing Protein Prenylation

| Method | Description | Reference |

|---|---|---|

| Metabolic Labeling | Use of [3H]mevalonic acid, [3H]farnesyl diphosphate (B83284), or [3H]geranylgeranyl diphosphate to label prenylated proteins, followed by immunoprecipitation and SDS-PAGE. | nih.govspringernature.com |

| Electrophoretic Mobility Shift | Unprenylated proteins often exhibit a different mobility on SDS-PAGE compared to their prenylated counterparts. | nih.gov |

| Subcellular Fractionation | Analysis of the distribution of proteins between membrane and cytosolic fractions, as prenylation is often required for membrane association. | nih.gov |

| Immunofluorescence | Visualization of the subcellular localization of proteins to determine if they are correctly targeted to membranes. | nih.govnih.gov |

| In Vitro Transcription/Translation/Prenylation | Using reticulocyte lysates to synthesize and prenylate proteins in a cell-free system. | nih.govresearchgate.net |

Impact on Gene Expression of Pathway Enzymes and Related Targets

Modulation of the mevalonate pathway triggers significant changes in the expression of genes encoding the pathway's own enzymes and other related targets. nih.govaacrjournals.orgnih.gov This is largely mediated by the sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2, which are key transcriptional regulators of cholesterol and fatty acid metabolism. ashpublications.orgnih.gov

When intracellular sterol levels are low, as is the case with statin treatment, SREBPs are activated and translocate to the nucleus to upregulate the transcription of target genes, including HMGCR and HMGCS1. ashpublications.orgnih.gov However, as mentioned earlier, some statin-sensitive cancer cells fail to mount this feedback response, contributing to their demise. ashpublications.org

Beyond the pathway's own enzymes, modulation also affects the expression of genes involved in various signaling pathways. For example, inhibition of the mevalonate pathway has been shown to downregulate the expression of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), suggesting an impact on epigenetic regulation. nih.gov This is thought to be a consequence of inhibiting the isoprenylation of small GTP-binding proteins like RAS, which in turn affects downstream signaling pathways that control the expression of these epigenetic modifiers. nih.gov

Furthermore, studies in lung adenocarcinoma have revealed that genes involved in the mevalonate pathway are positively correlated with the expression of genes related to cell cycle progression, DNA repair, and DNA replication. spandidos-publications.com In breast cancer, high mRNA levels of several mevalonate pathway genes, including HMGCR, HMGCS1, MVD, FDPS, and ACAT2, are correlated with poor patient prognosis. nih.gov

Table 3: Impact of Mevalonate Pathway Modulation on Gene Expression

| Cell Type/Condition | Modulator | Affected Genes | Effect | Reference |

|---|---|---|---|---|

| Statin-insensitive cells | Lovastatin | HMGCR, HMGCS1 | Upregulation (feedback response) | ashpublications.org |

| Statin-sensitive cells | Lovastatin | HMGCR, HMGCS1 | No upregulation | ashpublications.org |

| Cancer cells | Simvastatin, Ibandronate | DNMT1, HDACs | Downregulation | nih.gov |

| Lung adenocarcinoma | - | Mevalonate pathway genes | Positive correlation with cell cycle, DNA repair, and replication genes | spandidos-publications.com |

| Breast cancer | - | HMGCR, HMGCS1, MVD, FDPS, ACAT2 | High expression correlates with poor prognosis | nih.gov |

| Gastric cancer cells | Lovastatin and Dipyridamole | HMGCS1, HMGCR | Downregulation | nih.gov |

Alterations in Cellular Processes (e.g., Oxidative Stress, Cell Cycle, Apoptosis)

The disruption of the mevalonate pathway has profound effects on fundamental cellular processes, including oxidative stress, cell cycle progression, and apoptosis. nih.gov

Oxidative Stress: Blockade of the mevalonate pathway can induce oxidative stress. nih.gov This is partly due to the decreased synthesis of coenzyme Q10 (ubiquinone), an essential electron carrier in the mitochondrial respiratory chain and a potent antioxidant. nih.govresearchgate.net Reduced CoQ10 levels can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent cellular damage. nih.gov Studies have shown that statin treatment can increase ROS production and the activity of superoxide (B77818) dismutase (SOD) in lung cancer cells. nih.gov

Cell Cycle: The mevalonate pathway is crucial for cell cycle progression. nih.gov Both cholesterol and non-sterol isoprenoids are in high demand by rapidly dividing cells. nih.gov Inhibition of the pathway can lead to cell cycle arrest, often at the G1 phase. aacrjournals.orgresearchgate.net This arrest is mediated by the inhibition of prenylation of proteins like Ras and Rho, which are critical for cell cycle control. aacrjournals.orgresearchgate.net For instance, statins have been shown to induce G1 cell-cycle arrest by inhibiting Ras pathways. researchgate.net

Apoptosis: Induction of apoptosis, or programmed cell death, is a well-documented consequence of mevalonate pathway inhibition in cancer cells. oup.comnih.govresearchgate.netnih.gov Statins can trigger the intrinsic pathway of apoptosis, which involves the mitochondria. oup.comnih.gov This includes the reduction of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytosol. oup.comnih.gov The activation of caspases, particularly caspase-9 and caspase-3, is a key feature of statin-induced apoptosis. oup.comresearchgate.net

Furthermore, statins can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.gov In many cancer cell lines, statins have been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the levels of pro-apoptotic proteins like Bax, thereby promoting a pro-apoptotic environment. nih.gov

Table 4: Alterations in Cellular Processes Following Mevalonate Pathway Modulation

| Cellular Process | Key Findings | Examples of Modulators | Affected Cell Lines | Reference |

|---|---|---|---|---|

| Oxidative Stress | Increased ROS production, mitochondrial dysfunction, altered antioxidant enzyme activity. | Statins | Lung cancer cells | nih.gov |

| Cell Cycle Arrest | G1 phase arrest due to inhibition of Ras and Rho signaling. | Statins | Prostate cancer cells, various cancer cells | aacrjournals.orgresearchgate.net |

| Apoptosis | Induction of the intrinsic mitochondrial pathway, caspase activation, modulation of Bcl-2 family proteins. | Lovastatin, Simvastatin, Atorvastatin | Human lymphoblasts, myeloma cells, prostate cancer cells, triple-negative breast cancer cells | oup.comaacrjournals.orgnih.govnih.gov |

Receptor and Enzyme Interaction Studies

The enzymes and products of the mevalonate pathway interact with a multitude of other cellular components, influencing a wide range of signaling networks.

A key area of interaction is with G-protein coupled receptors (GPCRs). For example, cholesterol, a major end-product of the pathway, is an endogenous ligand for the Smoothened (SMO) receptor in the Hedgehog signaling pathway. frontiersin.org This suggests that inhibitors of the mevalonate pathway could modulate Hedgehog signaling, which is often dysregulated in cancer. frontiersin.org

The isoprenoid intermediates FPP and GGPP are substrates for the enzymes farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases), respectively. frontiersin.org These enzymes, in turn, modify a large number of proteins, including the Ras superfamily of small GTPases. nih.gov The interaction between these enzymes and their protein substrates is a critical control point in cellular signaling.

Furthermore, the mevalonate pathway is interconnected with other metabolic and signaling pathways. For instance, there is a feedback loop involving AMP-activated protein kinase (AMPK), a key energy sensor in the cell. frontiersin.orgnih.gov The PI3K-AKT-mTOR signaling pathway, which is frequently activated in cancer, can also increase the activity and expression of mevalonate pathway enzymes. nih.gov

Characterization of Molecular Targets within the Pathway

The primary and most well-characterized molecular target within the mevalonate pathway is HMG-CoA reductase (HMGCR) . wikipedia.orgwikipedia.org This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the committed step in the pathway. wikipedia.org Statins are competitive inhibitors of HMGCR. wikipedia.org

However, other enzymes in the pathway are also emerging as potential therapeutic targets. HMG-CoA synthase 1 (HMGCS1) , which acts just upstream of HMGCR, is another potential regulatory node. nih.govpnas.org Its expression is upregulated in some cancers and contributes to cancer progression. nih.gov

Downstream enzymes are also critical. Farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases) are attractive targets because their inhibition directly prevents the prenylation of key signaling proteins. nih.gov Inhibitors of these enzymes (FTIs and GGTIs) have been developed and are being investigated as anticancer agents. nih.gov

Geranylgeranyl pyrophosphate synthetase-1 (GGPPS-1) has also been identified as a crucial enzyme, as its knockdown mimics the anti-cancer effects of statins. nih.gov

The diverse array of molecules functionally connected to the mevalonate pathway highlights its central role in cellular metabolism and signaling. These connections include enzymes like small GTPases and ATP citrate (B86180) lyase, signaling pathways such as PI3K-AKT-mTOR and Hippo, and transcriptional regulators like SREBPs and c-MYC. nih.gov This intricate network of interactions underscores the complexity of targeting the mevalonate pathway for therapeutic benefit.

Table 5: Key Molecular Targets within the Mevalonate Pathway

| Target | Function | Known Inhibitors | Reference |

|---|---|---|---|

| HMG-CoA Reductase (HMGCR) | Rate-limiting enzyme, converts HMG-CoA to mevalonate. | Statins (e.g., Lovastatin, Simvastatin, Atorvastatin) | wikipedia.orgwikipedia.org |

| HMG-CoA Synthase 1 (HMGCS1) | Condenses acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. | - | nih.govpnas.org |

| Farnesyltransferase (FTase) | Catalyzes the attachment of farnesyl pyrophosphate to proteins. | Farnesyltransferase inhibitors (FTIs) | nih.gov |

| Geranylgeranyltransferases (GGTases) | Catalyzes the attachment of geranylgeranyl pyrophosphate to proteins. | Geranylgeranyltransferase inhibitors (GGTIs) | nih.gov |

| Geranylgeranyl Pyrophosphate Synthetase-1 (GGPPS-1) | Synthesizes geranylgeranyl pyrophosphate. | - | nih.gov |

Preclinical Research Models for Mechanistic Elucidation

In Vitro Models (e.g., Engineered Microbial Cells, Cell Lines)

In vitro systems offer a controlled setting to investigate the biochemical and cellular activities of mevalonate (B85504) and the enzymes governing its metabolism. Engineered microbial cells, for example, are frequently used due to their genetic malleability. This allows for the expression of genes from the mevalonate pathway from other organisms, facilitating enzyme characterization and pathway reconstruction. nih.gov

Human cell lines are pivotal for exploring the cellular ramifications of mevalonate pathway disruption. nih.gov Studies employing neuronal and monocytic cell lines have revealed that inhibiting the mevalonate pathway can precipitate mitochondrial damage, elevate rates of programmed cell death (apoptosis), and induce cellular stress. nih.gov Human Embryonic Kidney 293 (HEK293) cells have served as a versatile platform for expressing specific signaling proteins to study how they are influenced by mevalonate. pnas.orgnih.gov Additionally, immortalized lymphoblastoid cells and fibroblasts are standard tools for diagnosing inherited metabolic disorders related to mevalonate metabolism by directly measuring enzyme activity. wikipedia.orgfrontiersin.org

The table below provides a summary of the applications of various in vitro models in the study of the mevalonate pathway.

Table 1: Applications of In Vitro Models in Mevalonate Pathway Research| Model System | Application | Key Findings |

|---|---|---|

| Engineered Microbial Cells | Heterologous expression of mevalonate pathway enzymes. | Elucidation of enzyme function and the overall architecture of the pathway. nih.gov |

| Neuronal and Monocytic Cell Lines | Investigation of the effects of mevalonate pathway blockade. | Established links between pathway disruption, mitochondrial dysfunction, and apoptosis. nih.gov |

| Human Embryonic Kidney 293 (HEK293) Cells | Heterologous expression of specific signaling components. | Demonstrated the capacity of mevalonate to trigger intracellular calcium signaling events. pnas.orgnih.gov |

| Immortalized Lymphoblastoid Cells and Fibroblasts | Diagnosis of inherited metabolic diseases. | Used to confirm enzyme deficiencies in conditions such as 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency. wikipedia.orgfrontiersin.org |

Animal Models for Studying Pathway Dysfunction and Metabolic Responses

Animal models are critical for examining the systemic effects of mevalonate pathway dysfunction and the corresponding metabolic responses of the whole organism. These models permit the investigation of complex physiological interactions that cannot be fully replicated in a culture dish.

Genetically engineered models, especially mice with targeted gene deletions for enzymes within the mevalonate pathway, are of immense value. For instance, models of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a rare autosomal recessive disorder, have been created to study the pathological outcomes of a blockage in the pathway that processes the precursor to mevalonate. wikipedia.orgmedlineplus.gov These animal models often replicate the biochemical abnormalities seen in human patients, such as the buildup of specific organic acids. nih.gov In a similar vein, genetic models for mevalonate kinase deficiency are employed to investigate the underlying mechanisms of the associated inflammatory conditions. nih.gov

Pharmacological models utilize specific enzyme inhibitors to chemically mimic genetic disorders and to analyze the acute consequences of pathway inhibition. Statins, which are inhibitors of HMG-CoA reductase, are extensively used to prevent the synthesis of mevalonate from HMG-CoA. nih.govmedchemexpress.com This pharmacological approach has been crucial in proving the importance of mevalonate for a multitude of cellular functions that extend beyond cholesterol synthesis. nih.govmedchemexpress.com By blocking the production of mevalonate, researchers can meticulously study the downstream effects on processes like protein prenylation and other vital metabolic functions. nih.govnih.gov

In both genetic and pharmacological animal models, a primary focus is the assessment of various mechanistic changes to comprehend the full impact of disrupted mevalonate metabolism. A key area of research is the effect on protein prenylation, a vital post-translational modification where isoprenoid groups, which are derived from mevalonate, are attached to proteins such as small GTPases. nih.govnih.gov A reduction in protein prenylation resulting from a blockage in the mevalonate pathway is associated with mitochondrial dysfunction and can provoke inflammatory responses. nih.govnih.gov

The measurement of inflammatory markers is especially pertinent in models of mevalonate kinase deficiency, which is classified as an autoinflammatory disease. nih.gov Research in these models involves analyzing the activation of the inflammasome, a protein complex that triggers inflammation, and the subsequent release of pro-inflammatory signaling molecules. nih.gov

The following table outlines the types of animal models used and the specific mechanistic changes that are typically assessed.

Table 2: Animal Models and Assessed Mechanistic Alterations| Model Type | Description | Mechanistic Alterations Assessed |

|---|---|---|

| Genetic Models | Mice with targeted deletions of genes encoding enzymes of the mevalonate pathway (e.g., HMG-CoA lyase). wikipedia.orgmedlineplus.govnih.gov | Accumulation of upstream metabolites, organ-specific pathology, and systemic metabolic dysfunction. wikipedia.orgnih.gov |

| Pharmacological Models | Administration of enzyme inhibitors (e.g., statins) to block the mevalonate pathway. nih.govmedchemexpress.com | Decreased protein prenylation, mitochondrial dysfunction, apoptosis, and cellular stress. nih.gov |

| Inflammatory Disease Models | Models designed to mimic mevalonate kinase deficiency. nih.gov | Activation of the inflammasome and increased levels of inflammatory cytokines. nih.gov |

Comparative Studies Across Different Biological Systems (e.g., Mammals, Microorganisms, Plants)

Comparative studies across diverse biological kingdoms reveal both the evolutionary conservation and the divergence of the mevalonate pathway. This fundamental metabolic route is found in eukaryotes, archaea, and some bacteria. wikipedia.org

Mammals: In mammals, the mevalonate pathway is the exclusive route for the synthesis of all isoprenoids. nih.gov The pathway is organized into different cellular compartments, with key enzymes located in the cytosol, mitochondria, and peroxisomes. nih.gov

Microorganisms: In contrast, many bacteria utilize an alternative route, the methylerythritol phosphate (B84403) (MEP) pathway, for isoprenoid biosynthesis. wikipedia.orgplos.org However, certain gram-positive cocci are an exception, possessing a mevalonate pathway with genes that are thought to have been acquired from a primitive eukaryote through horizontal gene transfer. nih.gov

Plants: Plants are unique in that they harbor both the mevalonate pathway (operating in the cytosol) and the MEP pathway (localized to plastids). wikipedia.orgplos.org This dual-pathway system enables the synthesis of a vast and diverse array of isoprenoids with specialized functions. For example, the mevalonate pathway is generally tasked with producing precursors for molecules like sesquiterpenes and triterpenes, whereas the MEP pathway supplies the building blocks for diterpenoids and carotenoids. plos.org Research in plants such as Salvia miltiorrhiza and Medicago truncatula has demonstrated that these two pathways can have distinct roles in cell growth and the production of specialized metabolites. pnas.orgnih.govplos.org

These comparative analyses not only deepen our understanding of the fundamental biology of these organisms but also present opportunities for targeting the mevalonate pathway for new therapeutic and biotechnological applications. nih.gov

Synthetic Chemistry and Analogue Development for Research Applications

Laboratory Synthesis of 3,5-Dihydroxy-3-methylpentanoic Acid (Mevalonic Acid)

The creation of mevalonic acid in a laboratory setting has been approached through various methodologies, ranging from classic organometallic reactions to more recent, innovative routes that offer improved efficiency and stereoselectivity.